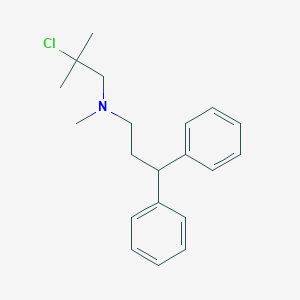
n-(2-Chloro-2-methylpropyl)-n-(3,3-diphenylpropyl)-n-methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-Chloro-2-methylpropyl)-n-(3,3-diphenylpropyl)-n-methylamine is a synthetic compound with a complex molecular structure. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Chloro-2-methylpropyl)-n-(3,3-diphenylpropyl)-n-methylamine typically involves multiple steps. The initial step often includes the formation of the core structure, followed by the introduction of the chloro group and other functional groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. standard organic synthesis techniques and equipment are employed to produce it in laboratory settings.
化学反応の分析
Types of Reactions
n-(2-Chloro-2-methylpropyl)-n-(3,3-diphenylpropyl)-n-methylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the yield and purity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
科学的研究の応用
n-(2-Chloro-2-methylpropyl)-n-(3,3-diphenylpropyl)-n-methylamine has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of n-(2-Chloro-2-methylpropyl)-n-(3,3-diphenylpropyl)-n-methylamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
2-chloro-N-(3,3-diphenylpropyl)acetamide: Shares a similar core structure but differs in functional groups.
N-(3,3-diphenylpropyl)-N-methylpropan-1-amine: Another related compound with slight variations in its molecular structure.
Uniqueness
n-(2-Chloro-2-methylpropyl)-n-(3,3-diphenylpropyl)-n-methylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications.
生物活性
N-(2-Chloro-2-methylpropyl)-N-(3,3-diphenylpropyl)-N-methylamine, with the molecular formula C20H26ClN and CAS number 936491-32-6, is a compound that has attracted interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a unique structure characterized by:
- Molecular Formula : C20H26ClN
- Molecular Weight : 329.88 g/mol
- InChI Key : FTCSNVDMFXIZBH-UHFFFAOYSA-N
- SMILES Notation : CC(C)(CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=C2)Cl
Research indicates that this compound may interact with various neurotransmitter systems, particularly the serotonin receptor pathways. It has been noted for its selectivity towards the serotonin 2C (5-HT2C) receptor, which is associated with mood regulation and appetite control. Compounds exhibiting such selectivity can potentially be developed into therapeutic agents for conditions like depression and obesity.
Pharmacological Studies
- Serotonin Receptor Agonism : In vitro studies have demonstrated that this compound acts as an agonist at the 5-HT2C receptor, showing an effective concentration (EC50) of approximately 23 nM in calcium flux assays . This suggests a strong potential for influencing serotonergic signaling pathways.
- Antipsychotic Properties : In behavioral models, compounds similar to this compound have shown antipsychotic-like effects, indicating that they may modulate dopaminergic pathways alongside serotonergic activity .
- Phospholipase A2 Inhibition : Preliminary studies suggest that this compound may inhibit lysosomal phospholipase A2 (LPLA2), a mechanism associated with phospholipidosis. This inhibition correlates with the biological activity of other drugs known to induce similar effects .
Case Study 1: Serotonin Selectivity
A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of N-substituted (2-phenylcyclopropyl)methylamines. The findings highlighted the importance of functional selectivity at the 5-HT2C receptor, where this compound was noted for its preferential activation over β-arrestin recruitment .
Case Study 2: Antipsychotic Activity
In an amphetamine-induced hyperactivity model, compounds structurally related to this compound exhibited significant antipsychotic-like activity. This suggests that similar compounds could be explored further for their therapeutic potential in treating schizophrenia and related disorders .
Data Table: Biological Activity Summary
| Property | Value |
|---|---|
| Molecular Formula | C20H26ClN |
| CAS Number | 936491-32-6 |
| EC50 at 5-HT2C | 23 nM |
| Antipsychotic Activity | Positive in models |
| LPLA2 Inhibition | Yes |
特性
IUPAC Name |
2-chloro-N-(3,3-diphenylpropyl)-N,2-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN/c1-20(2,21)16-22(3)15-14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCSNVDMFXIZBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














